![molecular formula C7H6N2O B1269818 1H-pyrrolo[3,2-c]pyridin-4(5H)-one CAS No. 54415-77-9](/img/structure/B1269818.png)
1H-pyrrolo[3,2-c]pyridin-4(5H)-one
Overview
Description
1H-pyrrolo[3,2-c]pyridin-4(5H)-one is a complex compound with a pyrrolopyridine structure .
Synthesis Analysis
The synthesis of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one has been reported in several studies . For instance, one study reported the synthesis of 1-substituted 6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-ones .
Molecular Structure Analysis
The molecular formula of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one is C7H6N2O . The compound has a molecular weight of 134.14 g/mol . The InChI string representation of the molecule is InChI=1S/C7H6N2O/c10-7-5-1-3-8-6(5)2-4-9-7/h1-4,8H, (H,9,10) .
Chemical Reactions Analysis
While specific chemical reactions involving 1H-pyrrolo[3,2-c]pyridin-4(5H)-one are not detailed in the search results, the compound has been used in the synthesis of various derivatives .
Physical And Chemical Properties Analysis
1H-pyrrolo[3,2-c]pyridin-4(5H)-one has a topological polar surface area of 44.9 Ų . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 .
Scientific Research Applications
Cancer Therapy
The compound has been found to have potent activities against FGFR1, 2, and 3 . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy . In vitro, the compound inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Drug Discovery
Azaindoles, including 4-Hydroxy-5-azaindole, are rare in nature but extremely attractive for drug discovery programs . This important core has been fascinating the scientific community due to their challenging synthesis and relevant bioactivity .
Synthesis of Azaindoles
Due to the interesting biochemical and biophysical properties of various isomeric azaindoles, numerous investigators have designed and implemented novel synthetic methods for azaindole core units . These novel strategies have been used to produce a number of diversely substituted azaindoles including bioactive natural products, key intermediates, and drug candidates .
Metal-Catalyzed Reactions
Azaindoles can be obtained by diverse methods, including those involving metal-catalyzed reactions . This approach has been used in the synthesis of azaindoles .
Kinase Inhibitors
The azaindole framework, including 4-Hydroxy-5-azaindole, has been used in the design of kinase inhibitors . PIM kinases, which have been found to be upregulated in many hematological malignancies and solid tumors, can be targeted by these inhibitors .
Bioisosteres of Indole or Purine Systems
The four azaindole positional isomers, which associate a pyridine and a pyrrole ring by a fused C-C bond, possess all of the criteria necessary to be excellent bioisosteres of the indole or purine systems . These three entities only differ by the substitution of a sp2 CH fragment by a sp2 nitrogen atom and vice versa .
properties
IUPAC Name |
1,5-dihydropyrrolo[3,2-c]pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-5-1-3-8-6(5)2-4-9-7/h1-4,8H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNVJVBRPMQWBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=O)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342744 | |
Record name | 4-Hydroxy-5-azaindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrrolo[3,2-c]pyridin-4(5H)-one | |
CAS RN |
54415-77-9 | |
Record name | 4-Hydroxy-5-azaindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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